molecular formula C18H20N2O3 B14028577 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine

1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine

Katalognummer: B14028577
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: HGPNVCYXMWDMEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a nitropyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolidine derivative followed by benzylation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and benzylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzyl-3-(3-methoxybenzyl)urea
  • 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

Comparison: 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine is unique due to its nitropyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

1-benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine

InChI

InChI=1S/C18H20N2O3/c1-23-16-9-5-8-15(10-16)17-12-19(13-18(17)20(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3

InChI-Schlüssel

HGPNVCYXMWDMEG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.